5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile
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Overview
Description
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number 1445995-71-0 . It has a molecular weight of 280.04 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrF3NO/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Relay Propagation of Crowding
Schlosser et al. (2006) investigated the effects of substituents on the steric hindrance in halogenated benzonitriles, including molecules similar to 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile. They found that the introduction of a methoxy group at specific positions can significantly influence the reactivity of the molecule due to steric pressure (Schlosser et al., 2006).
Nucleophilic Substitution in Brominated Compounds
Shainyan et al. (1993) explored the bromination of methoxy-substituted benzylidenefluorenes, which is relevant for understanding the reactivity of similar compounds like this compound in nucleophilic substitution reactions (Shainyan et al., 1993).
Photoreactions of Benzonitriles
Gilgen et al. (1975) studied the photoinduced reactions of various benzonitriles, providing insights into the photochemical behavior of compounds like this compound (Gilgen et al., 1975).
Applications in Photodynamic Therapy
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative with structural similarities to this compound. These compounds exhibit potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Regiospecific Bromination in Organic Synthesis
Martins (2002) reported the regiospecific bromination of methoxy-substituted compounds, which could be relevant for the synthesis of complex organic molecules, including those related to this compound (Martins, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile are currently unknown .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It is known that many factors, such as temperature, ph, and the presence of other chemicals, can influence the action of a compound .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKLNIALUYHQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218228 |
Source
|
Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-71-0 |
Source
|
Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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